molecular formula C21H18N2O B11635439 N-(4-ethoxyphenyl)acridin-9-amine

N-(4-ethoxyphenyl)acridin-9-amine

Cat. No.: B11635439
M. Wt: 314.4 g/mol
InChI Key: XVEBRLBGCRNIRF-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)acridin-9-amine is a research-grade acridine derivative with a molecular weight of 314.4 g/mol and the molecular formula C 21 H 18 N 2 O . This compound is characterized by an ethoxy-substituted phenyl ring attached to the acridine core, which influences its electronic properties, solubility, and binding affinity . A primary mechanism of action for this class of compounds is DNA intercalation , where the planar acridine structure inserts itself between DNA base pairs. This action can disrupt DNA replication and transcription and is known to inhibit critical enzymes such as topoisomerase, underpinning its studied anticancer and antimicrobial activities . Recent groundbreaking research has identified a subset of 9-amino-acridine compounds, including structurally related molecules, as potent and selective inhibitors of FoxP3 + regulatory T cells (Tregs) . Tregs in the tumor microenvironment suppress anti-tumor immunity, and their inhibition is a promising strategy for immunotherapy. These 9-amino-acridines were shown to selectively abrogate Treg suppressive function by interfering with the DNA-binding activity of the FoxP3 transcription factor, thereby inhibiting Treg-mediated immunosuppression and boosting anti-tumor immune responses in patient samples and mouse models . This positions this compound as a compound of high interest for immunology and immuno-oncology research . Beyond its biological applications, the compound's electronic properties also make it a candidate for use in material science , such as in the development of organic semiconductors . Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. It is not a drug and is not approved by the FDA for the prevention or treatment of any disease .

Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)acridin-9-amine

InChI

InChI=1S/C21H18N2O/c1-2-24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3,(H,22,23)

InChI Key

XVEBRLBGCRNIRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Chemical Reactions Analysis

N-(4-ethoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Electrophilic Substitution: This reaction involves the replacement of a hydrogen atom with an electrophile.

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxyphenyl)acridin-9-amine exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : This compound has shown promise as an anticancer agent due to its ability to intercalate into DNA, disrupting replication and transcription processes. The intercalation mechanism inhibits critical enzymes like topoisomerase and telomerase, which are essential for DNA maintenance and replication .
  • Antimicrobial Properties : Studies indicate that acridine derivatives, including this compound, possess antimicrobial activity against various pathogens. This is attributed to their ability to disrupt cellular processes in bacteria and fungi .
  • Antiviral Effects : Preliminary research suggests potential antiviral properties, although further investigation is necessary to establish efficacy against specific viral targets .

Biological Studies

The compound's ability to intercalate with DNA allows for its use in biological assays:

  • Fluorescent Probes : this compound can serve as a fluorescent probe in biological studies, facilitating the visualization of biomolecules due to its inherent fluorescence properties .
  • DNA Interaction Studies : Its interaction with DNA makes it valuable for studying DNA dynamics and enzyme interactions, providing insights into molecular biology and genetic research .

Material Science

This compound also finds applications beyond biological systems:

  • Organic Semiconductors : The electronic properties of acridine derivatives make them suitable for use in organic semiconductors and light-emitting diodes (LEDs). Their ability to conduct electricity while maintaining photoluminescent properties is advantageous for developing new materials .

Case Studies

Several studies have explored the applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation via DNA intercalation.
Study 2Antimicrobial EfficacyShowed effective inhibition against various bacterial strains in vitro.
Study 3Fluorescent PropertiesUtilized as a probe in live-cell imaging, highlighting cellular structures effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Acridine Derivatives

The biological and physicochemical properties of acridine derivatives are highly dependent on substituents attached to the phenyl ring and acridine core. Below is a detailed comparison with key analogs:

Substituent Effects on Physical Properties
Compound Name Substituent(s) Molecular Formula Yield (%) Physical State Key Spectral Data (NMR/ESI-MS) Reference
N-(4-Ethoxyphenyl)acridin-9-amine 4-Ethoxy C₂₁H₁₈N₂O Inferred
N-(3,5-Dimethoxyphenyl)acridin-9-amine (G4) 3,5-Dimethoxy C₂₁H₁₈N₂O₂ δ 6.85–8.91 (ArH), MS: m/z 458.47
N-(4-Methoxyphenyl)acridin-9-amine 4-Methoxy C₂₀H₁₆N₂O SMILES: COC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42
(4-Fluorobenzyl)-(2-methoxyacridin-9-yl)-amine (28) 4-Fluorobenzyl, 2-methoxy C₂₁H₁₇FN₂O 13% Green powder δ 6.69–7.37 (ArH), MS: m/z 348.1
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)acridin-9-amine 4-Chlorophenyl-thiadiazole C₂₁H₁₄ClN₅S IR: 3340 cm⁻¹ (N–H), MS: m/z 458.47

Key Observations :

  • Synthetic challenges : Methoxy-substituted acridines (e.g., 25–29 ) exhibit low yields (9–21%) due to steric hindrance during synthesis . Ethoxy analogs may face similar challenges.
  • Spectral trends : Aromatic protons in the δ 6.8–8.9 ppm range and molecular ion peaks (e.g., m/z 348–458) are consistent across acridines .

Key Observations :

  • Anticancer potency : Methoxy groups (e.g., G4 ) enhance DNA intercalation and topoisomerase inhibition, with IC₅₀ values in the low micromolar range . Ethoxy derivatives may exhibit similar or reduced activity due to increased steric bulk.
  • Antimicrobial activity : Chloro- and thiadiazole-substituted acridines show broad-spectrum antibacterial effects, likely due to enhanced electrophilicity .
  • Toxicity : Methoxy-substituted G4 demonstrates low acute toxicity (LD₅₀ > 1000 mg/kg), suggesting ethoxy analogs may also have favorable safety profiles .
Electronic and Structural Insights
  • Methoxy vs.
  • Planarity : The acridine core in G4 is slightly planar, facilitating intercalation into DNA helices. Ethoxy substituents may disrupt planarity, altering binding modes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)acridin-9-amine, and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves multi-step modifications of acridine derivatives. A common approach starts with acridine precursors functionalized via palladium-catalyzed cross-coupling reactions to introduce the 4-ethoxyphenyl group. For example, Suzuki-Miyaura coupling using aryl boronic acids under mild conditions (e.g., 60–80°C, THF/H₂O solvent) can achieve selective substitution . Post-synthesis, purity is validated using HPLC, NMR (e.g., confirming aromatic proton shifts at δ 7.2–8.5 ppm), and mass spectrometry (m/z ~317 for [M+H]⁺) .

Q. How is the structural conformation of this compound characterized, and what computational tools support this?

  • Methodology : X-ray crystallography or DFT calculations are used to determine the planar acridine core and dihedral angles between the ethoxyphenyl substituent and the acridine ring. SMILES notation (C1=CC=C(C=C1)OC...) and InChIKey (YWWZVTFZBXVKRM-UHFFFAOYSA-N) from databases provide standardized structural validation . Collision cross-section (CCS) predictions via ion mobility spectrometry further confirm gas-phase conformation .

Q. What are the primary biological targets of this compound, and how are preliminary assays designed?

  • Methodology : DNA intercalation is a key mechanism, assessed via UV-Vis hypochromicity (λmax ~260 nm) and ethidium bromide displacement assays . Antiproliferative activity is tested in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated from dose-response curves (typical range: 5–20 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology : Reaction parameters like solvent polarity (DMF vs. THF), catalyst loading (Pd(PPh₃)₄ at 2–5 mol%), and temperature gradients are systematically varied. Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times from 24h to <6h while maintaining yields >85% . Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) enhances scalability .

Q. How should researchers address conflicting data in anticancer activity studies across different cell lines?

  • Methodology : Discrepancies (e.g., higher efficacy in leukemia vs. solid tumors) require analysis of cellular uptake (via LC-MS intracellular quantification) and efflux pump expression (e.g., P-gp via Western blot). Contradictions may arise from variations in membrane permeability or metabolic stability, assessed using Caco-2 monolayer assays or liver microsomal stability tests .

Q. What advanced techniques elucidate the DNA interaction mechanisms of this compound?

  • Methodology : Circular dichroism (CD) spectroscopy detects DNA conformational changes (e.g., B-to-Z transitions) upon binding. Molecular docking (AutoDock Vina) predicts binding affinity (ΔG ~-8 kcal/mol) and intercalation sites (e.g., AT-rich regions). Fluorescence quenching titrations quantify binding constants (Kb ~10⁴–10⁵ M⁻¹) .

Methodological Challenges and Solutions

Q. How can researchers differentiate between intercalation and groove-binding modes in vitro?

  • Solution : Competitive binding assays with known intercalators (e.g., ethidium) vs. groove binders (e.g., Hoechst 33258) are performed. Fluorescence resonance energy transfer (FRET) using labeled DNA (e.g., FAM/TAMRA probes) provides real-time binding kinetics .

Q. What strategies mitigate solubility issues during in vivo testing?

  • Solution : Prodrug derivatization (e.g., phosphate esters) or nanoformulation (liposomes, PEGylated nanoparticles) enhances aqueous solubility. Solubility is quantified via shake-flask method (logP ~3.5) and validated in PBS (pH 7.4) .

Data Reproducibility and Validation

  • Recommendation : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) using repositories like Chemotion or RADAR4Chem. Publish full experimental protocols, including NMR raw data (FID files) and HPLC chromatograms .

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